molecular formula C18H19N3O2S B2391919 N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(methylthio)benzamide CAS No. 1421504-75-7

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2391919
CAS No.: 1421504-75-7
M. Wt: 341.43
InChI Key: BQCKCYNLDYLSJX-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(methylthio)benzamide is a synthetic organic compound of significant interest in pharmaceutical and bioorganic chemistry research. Its molecular structure incorporates two privileged heterocyclic scaffolds: a furan ring and a 1-methylimidazole moiety, linked via an ethyl chain to a 2-(methylthio)benzamide group. Heterocycles like imidazole and furan are fundamental building blocks in medicinal chemistry, frequently found in molecules with a broad spectrum of biological activities . The imidazole ring, in particular, is a key pharmacophore in many commercially available drugs and is known for its ability to participate in hydrogen bonding and coordination interactions with biological targets . Similarly, furan-containing compounds are often explored for their bioactive potential . The specific combination of these features suggests this compound has high value as a precursor or intermediate in the development of novel therapeutic agents. Researchers are investigating compounds with similar structures for various pharmacological applications, including antiviral , anticancer , and anti-inflammatory activities . The presence of the methylthio ether on the benzamide ring offers a site for further synthetic modification, allowing for structure-activity relationship (SAR) studies. This product is provided for non-human research applications only. It is intended for use in laboratory settings such as in vitro bio-screening, hit-to-lead optimization, and mechanistic studies. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-21-12-14(15-7-5-11-23-15)20-17(21)9-10-19-18(22)13-6-3-4-8-16(13)24-2/h3-8,11-12H,9-10H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCKCYNLDYLSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2=CC=CC=C2SC)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(methylthio)benzamide is a complex organic compound with significant potential in biomedical research. This article explores its biological activity, synthesis, and therapeutic implications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O2S, with a molecular weight of 341.43 g/mol. Its structure features:

  • Furan Ring : Contributes to the compound's reactivity and biological interactions.
  • Imidazole Derivative : Implicated in various biological activities, including modulation of receptor functions.
  • Methylthio Group : Enhances lipophilicity and may influence pharmacokinetics.

1. Modulation of Metabotropic Glutamate Receptors

Research indicates that compounds similar to this compound act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors play a crucial role in neurotransmission and are implicated in neurological disorders such as schizophrenia and depression. The modulation enhances receptor activity, potentially offering therapeutic benefits in treating these conditions .

2. Anticancer Potential

Initial studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting tumor growth in vitro, with IC50 values indicating significant potency against specific cancer types. The compound's mechanism may involve apoptosis induction and inhibition of cell proliferation .

Case Study 1: Neuropharmacological Effects

A study evaluated the effects of this compound on mGluR activity in animal models. Results demonstrated enhanced synaptic plasticity and improved cognitive function, suggesting its potential as a treatment for cognitive deficits associated with psychiatric disorders.

Case Study 2: Anticancer Activity

In a comparative study of various benzamide derivatives, this compound was tested against MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 25 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .

The synthesis of this compound typically involves multi-step organic reactions starting from readily available furan and imidazole derivatives. The mechanism of action is hypothesized to involve:

  • Binding to mGluRs : Enhancing receptor signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through caspase activation.

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(4-Methoxyphenyl)benzamideBenzene core with methoxy substituentAnticancer activityPotent against MCF-7 cells
N-[4-(Furan)]benzamideFuran ring attached to benzeneNeuroprotective effectsModulates mGluR activity
N-[Methylthio]-benzamideMethylthio group on benzeneCytotoxicityEnhances bioavailability

Scientific Research Applications

Modulation of Metabotropic Glutamate Receptors

Research indicates that compounds similar to N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(methylthio)benzamide act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors play a critical role in neurotransmission and are implicated in various neurological disorders, including schizophrenia and depression. Enhanced receptor activity could lead to therapeutic benefits in treating these conditions .

Case Study: Neuropharmacological Effects

A study evaluated the effects of this compound on mGluR activity in animal models. The results demonstrated enhanced synaptic plasticity and improved cognitive function, suggesting potential use as a treatment for cognitive deficits associated with psychiatric disorders .

Anticancer Potential

Initial studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting tumor growth in vitro, with IC50 values indicating significant potency against specific cancer types. The mechanism may involve apoptosis induction and inhibition of cell proliferation .

Case Study: Anticancer Activity

In a comparative study of benzamide derivatives, this compound was tested against MCF-7 breast cancer cells, exhibiting an IC50 value of approximately 25 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Heterocyclic Core Modifications
  • Benzimidazole Derivatives (): Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) and 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) share a benzimidazole core. Unlike the target compound’s imidazole-furan system, these derivatives exhibit broader π-conjugation and increased planarity, which may enhance DNA intercalation or kinase inhibition.
  • Imidazole-Thiazole Hybrids ():
    2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide replaces the ethyl linker with a thioether bridge. The fluorine and methoxy groups in this compound improve metabolic stability compared to the target’s methylthio group, which is prone to oxidation .

Substituent Influence on Bioactivity
  • Methylthio vs.
  • Furan vs. Phenyl Rings ():
    The furan-2-yl group in the target compound may engage in weaker π-π stacking than the 4-fluorophenyl group in N-(thiazol-2-yl)acetamide derivatives , but its oxygen atom could facilitate hydrogen bonding.

Physicochemical Properties

Compound Melting Point (°C) IR Key Bands (cm⁻¹) NMR Highlights (δ, ppm)
Target Compound Not reported ~700 (C-S), ~1600 (C=O) SCH₃: ~2.5 (s), Imidazole-H: ~7.5–8.0
9c () 198–200 1247–1255 (C=S) Aromatic-H: 7.2–8.3
W1 () 160–162 1663–1682 (C=O) NH: ~10.5 (s)
2-((5-(4-fluorophenyl)-...) () 185–187 1243–1258 (C=S) CF: ~7.1 (d), OCH₃: ~3.8 (s)
  • Solubility: The methylthio group in the target compound likely reduces water solubility compared to sulfonamide-containing analogs (e.g., ).

Q & A

Basic: What are the key synthetic methodologies for preparing N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(methylthio)benzamide?

The synthesis involves multi-step organic reactions, including:

  • Imidazole ring formation : Cyclocondensation of substituted amines with carbonyl derivatives under reflux conditions in polar solvents (e.g., ethanol or DMF) .
  • Thioether linkage introduction : Reaction of thiol-containing intermediates with halogenated acetamides using potassium carbonate as a base .
  • Amide coupling : Employing carbodiimide-based coupling agents (e.g., EDCI) with catalytic DMAP to form the benzamide moiety .
  • Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) to achieve >95% purity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the imidazole and benzamide moieties. Aromatic protons in the furan ring typically appear at δ 6.2–7.5 ppm, while methylthio groups resonate near δ 2.5 ppm .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) monitor purity (>98%) and detect by-products .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 412.1542) .

Advanced: How can researchers optimize reaction conditions to address low yields in the final coupling step?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane; DMF often enhances amide bond formation efficiency .
  • Catalyst Tuning : Replace EDCI/DMAP with HATU or PyBOP for sterically hindered substrates .
  • Temperature Control : Microwave-assisted synthesis (50–100°C, 30 min) improves reaction rates and reduces decomposition .
  • Real-Time Monitoring : Use TLC (silica gel, UV detection) to track intermediate consumption .

Advanced: How should contradictory biological activity data (e.g., varying IC50_{50}50​ values) be analyzed?

  • Assay Validation : Confirm consistency in cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP-luminescence) .
  • Metabolic Stability Testing : Evaluate compound degradation in liver microsomes; unstable metabolites may skew activity .
  • Structural Analog Comparison : Compare with derivatives lacking the methylthio group (e.g., 2-(methylsulfonyl) analogs) to isolate pharmacophoric contributions .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). The furan and imidazole rings often engage in π-π stacking with aromatic residues .
  • MD Simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent models (e.g., TIP3P water) .
  • QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO) of the methylthio group with inhibitory activity .

Advanced: How is thermal stability assessed during formulation development?

  • DSC/TGA Analysis : Heating rates of 10°C/min under nitrogen. Decomposition onset >200°C suggests suitability for solid dosage forms .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC-MS .

Advanced: How do structural modifications (e.g., nitro or halogen substitutions) impact structure-activity relationships (SAR)?

  • Nitro Groups : Introduce at the benzamide para-position to enhance electron-withdrawing effects, improving target affinity (e.g., 2x potency vs. unsubstituted analogs) .
  • Halogenation : Fluorine at the furan 5-position increases metabolic stability but may reduce solubility .
  • Methylthio vs. Sulfonyl : Replacing S-Me with SO2_2Me abolishes activity in kinase assays, highlighting the thioether’s critical role .

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